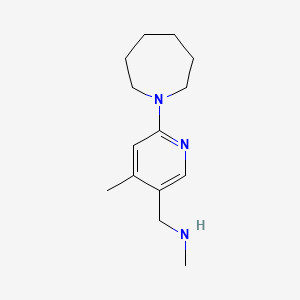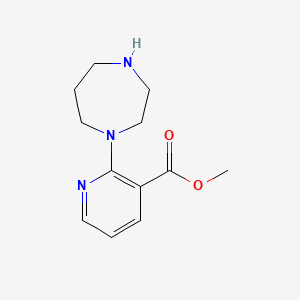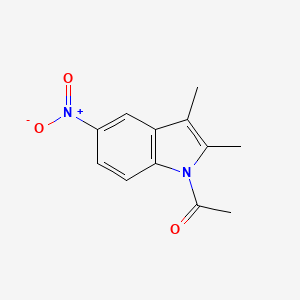
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group at the 5-position and two methyl groups at the 2 and 3 positions of the indole ring, along with an ethanone group at the 1-position. The molecular formula of this compound is C12H12N2O3 .
Méthodes De Préparation
The synthesis of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2,3-dimethyl-5-nitrobenzaldehyde and phenylhydrazine . The reaction is carried out under reflux in methanol with methanesulfonic acid as a catalyst, yielding the desired indole derivative .
Analyse Des Réactions Chimiques
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-donating effects of the methyl groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:
- 1-(5-Nitro-1-benzofuran-2-yl)ethanone
- 1-(5-Hydroxy-1,2-dimethyl-1H-indol-3-yl)ethanone
- 1-(1-Methyl-5-nitro-1H-benzoimidazol-2-yl)-ethanol
These compounds share similar structural features but differ in the position and type of substituents on the indole ring. The presence of the nitro group at the 5-position and the two methyl groups at the 2 and 3 positions make this compound unique in its reactivity and biological activity .
Propriétés
Numéro CAS |
41018-97-7 |
|---|---|
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
1-(2,3-dimethyl-5-nitroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H12N2O3/c1-7-8(2)13(9(3)15)12-5-4-10(14(16)17)6-11(7)12/h4-6H,1-3H3 |
Clé InChI |
BOMPCFUMDKLVNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


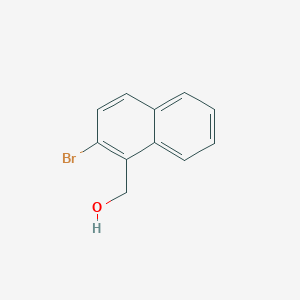




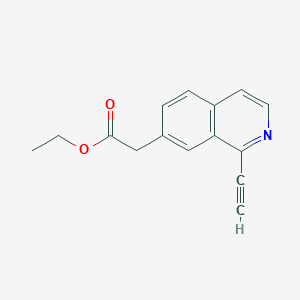

![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)
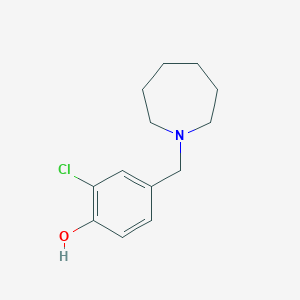

![3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11873788.png)

